molecular formula C14H18N2O4 B3164222 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid CAS No. 889957-10-2

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid

Cat. No.: B3164222
CAS No.: 889957-10-2
M. Wt: 278.3 g/mol
InChI Key: DYTUBEXXHFRPNG-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group, connected via a carbonyl group to the benzoic acid backbone. This compound is structurally characterized by:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and solubility modulation.
  • 2-Hydroxyethyl substituent: Enhances hydrophilicity and introduces a secondary alcohol group for further derivatization .

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-10-9-15-5-7-16(8-6-15)13(18)11-1-3-12(4-2-11)14(19)20/h1-4,17H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTUBEXXHFRPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid typically involves the reaction of piperazine derivatives with benzoic acid derivatives. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic acid, often referred to as HEPCBA, is a compound with a unique structure that has garnered attention in various scientific research applications. This article delves into its applications, focusing on pharmacological, biochemical, and material science fields.

Pharmaceutical Applications

HEPCBA has been studied for its potential use in drug development, particularly in the following areas:

  • Anticancer Activity: Research indicates that HEPCBA derivatives can inhibit the growth of certain cancer cell lines. A study demonstrated that modifying the piperazine moiety can enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents.
  • Antimicrobial Properties: HEPCBA has shown antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Neuropharmacology: The compound's piperazine structure is known for its affinity to various neurotransmitter receptors. Preliminary studies suggest that HEPCBA may modulate serotonin and dopamine receptors, indicating potential applications in treating mood disorders and schizophrenia.

Biochemical Research

HEPCBA plays a role in biochemical assays and research:

  • Enzyme Inhibition Studies: HEPCBA has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's.
  • Drug Delivery Systems: The compound's solubility profile allows it to be used in formulating drug delivery systems. Research has explored its incorporation into nanoparticles to enhance the bioavailability of poorly soluble drugs.

Material Science

In material science, HEPCBA is being investigated for its potential applications:

  • Polymer Synthesis: HEPCBA can be utilized as a monomer in synthesizing polyurethanes and other polymers. Its incorporation into polymer matrices can enhance mechanical properties and biocompatibility.
  • Coatings and Films: The compound's chemical properties make it suitable for developing coatings with specific functionalities, such as antimicrobial surfaces or controlled-release systems for agricultural applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of HEPCBA derivatives and their effects on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that HEPCBA showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its utility as a new antimicrobial agent.

Case Study 3: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase by HEPCBA found that it competes with acetylcholine at the active site, leading to increased levels of this neurotransmitter in synaptic clefts. This mechanism suggests potential therapeutic implications for cognitive enhancement in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid involves its interaction with specific molecular targets. In biological systems, it can act as a buffer, maintaining the pH of solutions within a narrow range. This is particularly important in enzymatic reactions, where pH can significantly affect enzyme activity. The compound’s buffering capacity is due to its ability to donate or accept protons, thereby stabilizing the pH .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Molecular Weight Substituents/Modifications Key Properties/Applications References
4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid 292.3 (calc.) -CO- linked to benzoic acid; -CH₂CH₂OH on piperazine Potential solubility in polar solvents; drug conjugate candidate
3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid, hydrochloride 314.57 Boronic acid substituent; hydrochloride salt Suzuki coupling reagent; enzyme inhibitor studies
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic Acid 402.8 (calc.) Chlorobenzoyl group; ortho-substituted benzoic acid Increased lipophilicity; potential antimicrobial activity
4-[(E)-[[2-[4-(2-Chlorobenzyl)piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoic acid 457.3 (calc.) Chlorobenzyl hydrazone; extended conjugation Chelation or sensor applications; structural rigidity
4-(2-Hydroxyethyl)-benzoic Acid (F5) 166.17 Simpler structure; lacks piperazine-carbonyl Limited to basic carboxylate interactions; less functionalized

Physicochemical Properties

  • Solubility : The 2-hydroxyethyl group in the target compound enhances aqueous solubility compared to chlorinated derivatives (e.g., ), which exhibit higher lipophilicity due to aromatic halogens. The hydrochloride salt of its boronic acid analog () further improves solubility in polar solvents.
  • Melting Point : The boronic acid derivative has a melting point of 100–102°C , suggesting moderate thermal stability, while chlorinated analogs likely have higher melting points due to stronger intermolecular interactions.

Biological Activity

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid is a compound with significant applications in biochemical and pharmaceutical research. Its structure features a piperazine ring, which contributes to its biological activity. This compound is primarily known for its buffering capacity and role in drug formulation, making it a valuable tool in various scientific fields.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂O₃
  • CAS Number : 889957-10-2
  • Molecular Weight : 250.29 g/mol

The compound's structure allows it to maintain stable pH levels in biological experiments, which is crucial for enzymatic reactions and cellular processes.

The primary mechanism of action for 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid involves its ability to act as a buffer. It can donate or accept protons, thus stabilizing the pH of solutions. This property is particularly important in biological systems where pH fluctuations can significantly impact enzyme activity and metabolic processes.

Applications in Research

  • Buffering Agent : Utilized in biological experiments to maintain stable pH levels.
  • Pharmaceutical Formulation : Incorporated into drug delivery systems to enhance the stability and efficacy of pharmaceutical compounds.
  • Chemistry : Serves as a building block for synthesizing more complex molecules.

Comparative Analysis with Similar Compounds

Compound NameBuffering CapacitypKa ValueApplications
4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic AcidModerate~7.5Biological experiments, drug formulation
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)High~7.5Biological research
1-(2-hydroxyethyl)piperazineLowN/ALimited applications

This table highlights the buffering capacities and applications of 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid compared to related compounds.

Case Study 1: Buffering Efficacy

In a study examining the buffering efficacy of various compounds, 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid demonstrated effective pH stabilization in cell culture media, maintaining a consistent pH range conducive to optimal cell growth and enzyme activity. The study concluded that this compound could be an alternative to traditional buffers like HEPES in specific applications .

Case Study 2: Drug Delivery Systems

Research investigating the use of 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid in drug delivery systems found that it enhances the solubility and stability of certain pharmaceuticals, particularly those that are poorly soluble in aqueous environments. This property is attributed to its ability to form complexes with active pharmaceutical ingredients, thereby improving bioavailability .

Q & A

Q. What are the optimized synthetic routes for 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid in academic settings?

The synthesis typically involves reductive amination or coupling reactions. For example, a related compound, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, was synthesized by reacting 4-formyl benzoic acid with 1-methylpiperazine in dichloromethane using sodium triacetoxy borohydride (STAB) as a reducing agent. The reaction is monitored by TLC, and purification is achieved via flash chromatography with gradient elution (ethyl acetate/hexanes), yielding ~80% purity . For the target compound, substituting 1-methylpiperazine with 2-hydroxyethylpiperazine and optimizing reaction time (e.g., 12–24 hrs) and stoichiometry (1:1.4 molar ratio of amine to STAB) can enhance yield.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Post-synthesis, purification via column chromatography (silica gel, 6–25% ethyl acetate/hexanes) is recommended to remove unreacted reagents. Characterization should include:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2), benzoic acid carbonyl (δ ~170 ppm), and hydroxyethyl group (δ ~3.6–4.0 ppm).
  • HPLC-MS : To verify molecular weight (C14_{14}H19_{19}N3_3O4_4, theoretical MW: 293.32) and purity (>95%).
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (O–H stretch) .

Q. What are the key stability considerations during storage and handling?

The compound is sensitive to moisture and light. Store under inert gas (argon) at −20°C in amber vials. Stability studies indicate decomposition at >50°C, forming byproducts like 4-carboxybenzaldehyde (via retro-amination) or piperazine derivatives. Monitor via periodic HPLC to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in enzyme inhibition data (e.g., neprilysin vs. carbonic anhydrase) may arise from assay conditions. For example:

  • pH Sensitivity : The hydroxyethyl group’s pKa (~9.5) affects protonation states, altering binding to enzymes like neprilysin. Use buffers (e.g., HEPES, pH 7.4) to standardize assays .
  • Substrate Specificity : Test against structurally related enzymes (e.g., ACE vs. neprilysin) using fluorogenic substrates (e.g., Abz-based peptides) to rule off-target effects .

Q. What advanced techniques validate its mechanism of action in receptor binding studies?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., G-protein-coupled receptors) to map interactions, such as hydrogen bonds between the hydroxyethyl group and Glu/Asp residues .
  • Photoaffinity Labeling : Use derivatives like 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoic acid (TDBA) to crosslink with binding pockets, followed by LC-MS/MS to identify interacting domains .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in receptors (e.g., serotonin 5-HT1A_{1A}). Focus on substituents at the piperazine nitrogen—bulky groups (e.g., 2-fluorophenyl) may enhance affinity by occupying hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Methodological Considerations

Q. What analytical strategies differentiate between regioisomers or stereoisomers in synthetic batches?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (85:15) to resolve enantiomers.
  • 2D NMR (NOESY) : Detect spatial proximity between the hydroxyethyl group and aromatic protons to confirm regiochemistry .

Q. How to design in vitro assays for evaluating its therapeutic potential?

  • Cell-Based Assays : Test cytotoxicity (MTT assay) in HEK293 or HepG2 cells at 1–100 µM. Pair with fluorescent probes (e.g., Fluo-4 for calcium signaling) to assess functional effects .
  • Permeability Studies : Use Caco-2 monolayers to predict blood-brain barrier penetration. LogP values >2 (calculated via ChemDraw) suggest favorable absorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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